Product packaging for Fmoc-(R)-3-Amino-5-hexynoic acid(Cat. No.:CAS No. 332064-94-5)

Fmoc-(R)-3-Amino-5-hexynoic acid

Cat. No.: B1336532
CAS No.: 332064-94-5
M. Wt: 349.4 g/mol
InChI Key: ALHPEVGGGAQSCG-CQSZACIVSA-N
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Description

Significance as a Non-Canonical Amino Acid Building Block

Unlike the 20 proteinogenic amino acids that are the fundamental constituents of proteins, Fmoc-(R)-3-Amino-5-hexynoic acid is a non-canonical or unnatural amino acid. The incorporation of such modified amino acids into peptides and other biomolecules is a powerful strategy for introducing novel structural and functional properties. The alkyne moiety in this compound serves as a versatile chemical handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the site-specific labeling of peptides with fluorescent dyes, biotin, or other reporter groups, as well as the creation of cyclic peptides and peptidomimetics with enhanced stability and biological activity.

Strategic Utility in Peptide Chemistry and Bioorganic Synthesis

The strategic importance of this compound in peptide chemistry is intrinsically linked to the Fmoc protecting group. sigmaaldrich.com The Fmoc group is stable under acidic conditions but can be readily removed by a base, typically a piperidine (B6355638) solution. This orthogonality allows for the selective deprotection of the amino group, enabling the stepwise addition of amino acids to a growing peptide chain on a solid support. This process, known as Fmoc solid-phase peptide synthesis (SPPS), has become a standard and highly efficient method for the chemical synthesis of peptides. sigmaaldrich.compeptide.com

In the broader context of bioorganic synthesis, the alkyne functionality of this compound opens up a vast array of possibilities. Beyond its use in click chemistry, the alkyne can participate in various other transformations, such as Sonogashira coupling, Glaser coupling, and hydroamination reactions. These reactions enable the construction of complex molecular architectures and the synthesis of novel bioactive compounds.

Historical Context and Evolution in Advanced Synthetic Methodologies

The development and application of Fmoc-protected amino acids are rooted in the groundbreaking work of R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for his development of solid-phase peptide synthesis. peptide.com While the initial methodologies utilized the Boc (tert-butyloxycarbonyl) protecting group, the introduction of the Fmoc group by Carpino and Han in 1970 offered a milder and more orthogonal protection strategy. peptide.com The subsequent development of the Fmoc/tBu (tert-butyl) strategy in 1978 further solidified the importance of Fmoc-based amino acids in peptide synthesis. peptide.com

The emergence of click chemistry in the early 2000s provided a new and powerful application for alkyne-containing amino acids like this compound. The high efficiency, selectivity, and biocompatibility of the CuAAC reaction have made it an indispensable tool for chemical biologists and medicinal chemists. The ability to readily introduce a reactive alkyne handle into a peptide sequence has facilitated the development of sophisticated bioconjugation techniques, enabling the synthesis of antibody-drug conjugates, peptide-based imaging agents, and other targeted therapeutics.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 332064-94-5 chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C21H19NO4 sigmaaldrich.com
Molecular Weight 349.39 g/mol sigmaaldrich.com
Melting Point 152-153 °C chemicalbook.com
Boiling Point (Predicted) 591.5±50.0 °C chemicalbook.com
Density (Predicted) 1.265±0.06 g/cm³ chemicalbook.com
Storage Temperature Room temperature or 2-8°C sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Synonyms FMOC-D-BETA-HOMOPROPARGYLGLYCINE, FMOC-D-BETA-HOPRA-OH, N-(9-FLUORENYLMETHOXYCARBONYL)-(R)-3-AMINO-5-HEXYNOIC ACID chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO4 B1336532 Fmoc-(R)-3-Amino-5-hexynoic acid CAS No. 332064-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHPEVGGGAQSCG-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426577
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332064-94-5
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Fmoc Protection Strategy in the Synthesis of Amino Acid Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.comnih.govpeptide.com Its popularity stems from its base-lability, allowing for its removal under mild conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains. altabioscience.compeptide.com This orthogonality is crucial for the stepwise assembly of complex peptides, preventing the premature deprotection of side-chain functionalities. altabioscience.comresearchgate.net

The Fmoc group is introduced onto the amino group of an amino acid, such as (R)-3-Amino-5-hexynoic acid, to prevent its participation in unwanted side reactions during peptide bond formation. altabioscience.compeptide.com The protection of the α-amino group is a fundamental prerequisite to ensure the selective formation of the desired peptide bond and to achieve high yields and purity in the final peptide. altabioscience.com The Fmoc group's stability under a variety of coupling conditions and its clean cleavage, typically with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), make it an ideal choice for the synthesis of peptides containing both natural and unnatural amino acids. nih.gov

Stereoselective Synthesis of Fmoc-(R)-3-Amino-5-hexynoic Acid

The synthesis of enantiomerically pure β-amino acids, such as the (R)-enantiomer of 3-Amino-5-hexynoic acid, is a significant challenge in organic synthesis. Several strategies have been developed to control the stereochemistry at the β-carbon.

Chiral Auxiliary Approaches in Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com In the context of amino acid synthesis, chiral auxiliaries can be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step. For the synthesis of β-amino acids, chiral oxazolidinones, for instance, can be used to direct the conjugate addition of a nucleophile to an α,β-unsaturated system, thereby establishing the desired stereocenter. After the stereoselective transformation, the chiral auxiliary is cleaved to yield the enantiomerically enriched β-amino acid. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principle is a well-established and powerful tool for the asymmetric synthesis of a wide range of chiral compounds. jst.go.jp

Enantioselective Synthesis and Isolation Techniques

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral β-amino acids, methods such as asymmetric hydrogenation of enamines or the enantioselective addition of nucleophiles to imines are common. nih.govhilarispublisher.com For instance, the asymmetric hydrogenation of a suitable precursor with a chiral rhodium or ruthenium catalyst could potentially establish the (R)-stereocenter of 3-Amino-5-hexynoic acid with high enantiomeric excess. nih.gov

Another approach involves the resolution of a racemic mixture of 3-Amino-5-hexynoic acid. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively acts on one enantiomer of the racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. uci.edu The commercial availability of Boc-(R)-3-amino-5-hexenoic acid with high enantiomeric excess (≥99.0%) suggests that efficient enantioselective synthesis or resolution methods have been successfully developed. sigmaaldrich.com The Boc-protected intermediate can then be deprotected and subsequently protected with the Fmoc group.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of unnatural amino acids like this compound into peptides using SPPS allows for the creation of novel biomolecules with tailored properties.

Optimized Coupling Strategies and Reagent Selection

The efficiency of incorporating any amino acid into a growing peptide chain during SPPS is highly dependent on the choice of coupling reagents. These reagents activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate the formation of an amide bond with the free amine of the resin-bound peptide. uniurb.it

For sterically demanding or unusual amino acids, standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) may not be sufficient to achieve high coupling yields. chempep.com More potent activating agents are often required. chempep.com

Coupling ReagentDescription
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A widely used and efficient coupling reagent. sigmaaldrich.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. Known for its high reactivity and ability to suppress racemization, particularly useful for hindered couplings. sigmaaldrich.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. Another effective phosphonium-based reagent. peptide.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. A newer generation uronium salt-based reagent reported to be highly efficient and safer than some benzotriazole-based reagents. peptide.com

The selection of the optimal coupling reagent and conditions, including the base (e.g., diisopropylethylamine - DIPEA or collidine) and reaction time, is crucial to ensure the complete incorporation of this compound without side reactions like racemization. chempep.com

Mitigation of Common Side Reactions in Fmoc SPPS

Several side reactions can occur during the iterative cycles of Fmoc deprotection and amino acid coupling in SPPS. iris-biotech.depeptide.com For peptides containing this compound, the primary concerns are racemization at the chiral center and potential reactions involving the terminal alkyne.

Racemization: The chiral center at the 3-position of the hexynoic acid backbone is susceptible to racemization, particularly during the activation step of the carboxyl group for coupling. nih.govluxembourg-bio.com The use of strong bases can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.

Strategies to Mitigate Racemization:

Choice of Coupling Reagents: Utilizing coupling reagents known to suppress racemization is crucial. Carbodiimide-based reagents, when used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can minimize epimerization. nih.gov Third-generation uronium coupling reagents like COMU have also been shown to reduce racemization. luxembourg-bio.com

Base Selection: The choice of base during coupling significantly impacts the extent of racemization. Sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIPEA) are generally preferred over stronger, less hindered bases. luxembourg-bio.com

Pre-activation Time: Minimizing the pre-activation time of the Fmoc-amino acid before its addition to the resin-bound peptide can reduce the window for racemization to occur.

Alkyne Stability: The terminal alkyne group in this compound is generally stable under standard Fmoc-SPPS conditions. The repeated exposure to the basic conditions of piperidine for Fmoc deprotection does not typically affect the alkyne moiety. This stability is a key advantage, allowing for the direct incorporation of the alkyne handle for post-synthetic modifications. While direct evidence for this compound is limited, the stability of similar small molecule alkyl azides and alkynes to basic conditions in other contexts supports this. chemicalforums.com

Other Common SPPS Side Reactions:

Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues. When incorporating this compound as the second or third residue, using a 2-chlorotrityl chloride resin can help suppress this side reaction due to its steric bulk. peptide.com

Aspartimide Formation: While not directly involving this compound, if aspartic acid is present elsewhere in the peptide sequence, the basic conditions of Fmoc deprotection can lead to aspartimide formation. iris-biotech.denih.gov Adding HOBt to the piperidine deprotection solution can help mitigate this. peptide.com

A summary of potential side reactions and mitigation strategies is presented in the table below.

Side ReactionMitigation StrategyReference
Racemization at C3Use of racemization-suppressing coupling reagents (e.g., DIC/Oxyma, COMU). Use of sterically hindered, weaker bases (e.g., DIPEA). Minimizing pre-activation time. nih.govluxembourg-bio.com
Diketopiperazine FormationUse of sterically hindered resins like 2-chlorotrityl chloride resin for the initial amino acids. peptide.com
Aspartimide Formation (for Asp-containing peptides)Addition of HOBt to the piperidine deprotection solution. peptide.com

Liquid-Phase Synthesis Considerations

Liquid-Phase Peptide Synthesis (LPPS), where the peptide is synthesized in solution, presents an alternative to SPPS. mdpi.com This approach can be advantageous for large-scale synthesis and for peptides that are prone to aggregation on a solid support. proteogenix.sciencenih.gov

When considering the liquid-phase synthesis of peptides containing this compound, several factors are important:

Coupling Reagents: Similar to SPPS, the choice of coupling reagent in LPPS is crucial for efficient peptide bond formation and for minimizing racemization. nih.gov Reagents like T3P® (propylphosphonic anhydride) have been shown to be effective in solution-phase synthesis, promoting rapid and efficient coupling with minimal epimerization. nih.gov

Purification: Purification after each coupling step in LPPS can be more challenging than the simple filtration and washing steps in SPPS. Techniques such as precipitation and extraction are often employed. The presence of the alkyne functionality in this compound should be considered during the selection of purification solvents to ensure it remains intact.

Fragment Condensation: For longer peptides, a convergent strategy involving the synthesis of smaller peptide fragments followed by their ligation in solution is often employed. proteogenix.science Peptides containing this compound can be synthesized as fragments and then coupled to other fragments to build the final sequence.

The table below outlines key considerations for the liquid-phase synthesis of peptides with this compound.

ConsiderationKey AspectsReference
Solubility The growing peptide's solubility in the reaction solvent is crucial. The hydrophobicity of the amino acid can impact this. nih.gov
Coupling Reagents Efficient, racemization-suppressing reagents are necessary (e.g., T3P®). nih.gov
Purification Purification between steps is more complex than in SPPS, often requiring precipitation or extraction. proteogenix.science
Fragment Condensation For long peptides, a convergent approach of synthesizing and then ligating fragments may be optimal. proteogenix.science

Post-Synthetic Modification and Functionalization of the Alkyne Moiety

A primary motivation for incorporating this compound into peptides is the ability to utilize its terminal alkyne for post-synthetic modifications. The alkyne serves as a versatile chemical handle for a variety of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.com

This reaction allows for the covalent attachment of a wide range of molecules bearing an azide (B81097) group, including:

Fluorescent dyes: For imaging and tracking studies.

Biotin tags: For affinity purification and detection.

Polyethylene (B3416737) glycol (PEG) chains: To improve solubility and pharmacokinetic properties.

Other peptides or proteins: To create more complex biomolecular constructs.

Small molecule drugs: For targeted delivery.

Cross-linking agents: For the synthesis of "stapled" peptides, where the alkyne reacts with another functional group on the same peptide to create a cyclic structure, often enhancing helicity and stability. rsc.orgrsc.orgcpcscientific.com

The CuAAC reaction is typically high-yielding and can be performed under mild, aqueous conditions, making it compatible with sensitive biological molecules. peptide.com The reaction involves treating the alkyne-containing peptide with an azide-functionalized molecule in the presence of a Cu(I) catalyst.

Key considerations for the functionalization of the alkyne moiety include:

Catalyst System: The choice of Cu(I) source and ligands can influence the reaction efficiency and minimize potential side reactions.

Purification: After the click reaction, the modified peptide needs to be purified from the excess reagents and catalyst. Reversed-phase HPLC is a common method for this purification step.

Orthogonality: The alkyne-azide reaction is orthogonal to most other functional groups found in peptides, allowing for highly specific labeling.

The table below provides examples of functional moieties that can be attached to the alkyne of this compound.

Functional MoietyPurpose of Modification
Fluorescent DyesCellular imaging, fluorescence polarization assays
BiotinAffinity purification, streptavidin-based detection
PEG ChainsIncreased solubility, improved pharmacokinetics
Other Peptides/ProteinsCreation of multimeric or multifunctional constructs
Small Molecule DrugsTargeted drug delivery
Cross-linking AgentsSynthesis of stapled peptides for enhanced stability and activity

Advanced Purification Techniques for Fmoc-Amino Acid Derivatives

The purification of peptides containing this compound and its derivatives is a critical step to ensure the final product is of high purity for its intended application. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose. peptide.comnih.govchemcoplus.co.jp

Preparative RP-HPLC: This technique separates the target peptide from impurities based on hydrophobicity. A C18 stationary phase is commonly used, and the peptide is eluted with a gradient of an organic solvent (typically acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA) added to improve peak shape. peptide.com The purification process often requires optimization of the gradient and flow rate on an analytical scale before scaling up to a preparative column. peptide.com

Advanced Purification Challenges and Techniques:

Separation of Diastereomers: If racemization occurs at the C3 position of the hexynoic acid during synthesis, the crude product will contain a mixture of diastereomeric peptides. These diastereomers can be challenging to separate by standard RP-HPLC. However, in some cases, the subtle differences in their three-dimensional structure can lead to different retention times on a reversed-phase column. nih.gov

Chiral Chromatography: For the analytical or preparative separation of diastereomers, chiral stationary phases (CSPs) can be employed. chromatographytoday.comchiraltech.comsigmaaldrich.com CSPs based on macrocyclic glycopeptides (e.g., CHIROBIOTIC phases) or cinchona alkaloids have shown success in separating enantiomeric and diastereomeric amino acids and small peptides. chromatographytoday.comchiraltech.com These columns can differentiate between the subtle stereochemical differences in the peptide diastereomers.

Ion-Exchange Chromatography (IEX): For peptides with a net charge, IEX can be a useful purification step, often used in conjunction with RP-HPLC. nih.gov Peptides are separated based on their net charge, providing an orthogonal separation mechanism to the hydrophobicity-based separation of RP-HPLC.

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): For large-scale purification, advanced techniques like MCSGP can be employed to improve yield and purity while reducing solvent consumption.

The following table summarizes advanced purification techniques applicable to peptides containing this compound.

TechniquePrinciple of SeparationApplication for this compound DerivativesReference
Preparative RP-HPLC HydrophobicityPrimary method for purifying the target peptide from synthesis-related impurities. peptide.comnih.gov
Chiral HPLC StereochemistrySeparation of diastereomers resulting from racemization at the C3 position. chromatographytoday.comchiraltech.comsigmaaldrich.com
Ion-Exchange Chromatography (IEX) Net ChargeOrthogonal purification step for charged peptides. nih.gov

Applications in Peptide Science and Peptidomimetics

Incorporation of Fmoc-(R)-3-Amino-5-hexynoic Acid into Peptide Chains

The incorporation of this compound into a growing peptide chain is achieved through well-established Fmoc-based SPPS protocols. nih.gov The Fmoc protecting group on the α-amine is removed using a piperidine (B6355638) solution, and the exposed amine is then coupled to the carboxylic acid of the next amino acid in the sequence. nih.govnih.gov The quality and purity of the Fmoc-amino acid are critical for the success of the synthesis, as impurities can lead to side reactions and truncated or modified peptides. sigmaaldrich.com

Once incorporated, the propargyl side chain of the amino acid residue extends from the peptide backbone, making the terminal alkyne accessible for further chemical manipulation.

The terminal alkyne group of the incorporated amino acid serves as a versatile "tag" or "handle" for a variety of bioorthogonal chemical reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". cpcscientific.com This reaction allows for the efficient and specific covalent attachment of a wide range of molecules bearing an azide (B81097) group, including:

Fluorescent dyes and imaging agents: For tracking and visualizing peptides in biological systems.

Targeting ligands: To direct peptides to specific cells or tissues.

PEG chains: To improve the pharmacokinetic properties of therapeutic peptides.

Small molecule drugs: To create peptide-drug conjugates.

Biotin or other affinity tags: For purification and detection purposes. aatbio.com

Beyond click chemistry, the alkyne group can participate in other transformations, such as Sonogashira coupling, which allows for the formation of carbon-carbon bonds and the introduction of aryl or vinyl groups. peptide.com This expands the repertoire of chemical modifications possible, enabling the creation of peptides with tailored properties.

Another innovative application of the alkyne tag is in advanced analytical techniques like alkyne-tag Raman screening (ATRaS). This method utilizes surface-enhanced Raman scattering (SERS) to detect the alkyne's unique vibrational signature, enabling the sensitive identification of peptide-protein binding sites. researchgate.net

The table below summarizes the key features and applications of the alkyne tag.

Feature of Alkyne TagApplicationRelevant Chemistry
Bioorthogonal ReactivityConjugation to biomolecules, fluorophores, PEG, etc.Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Small and Non-perturbingMinimal disruption to peptide structure and function.N/A
Unique Spectroscopic SignatureDetection and imaging in complex biological environments.Surface-Enhanced Raman Scattering (SERS)
Versatile Chemical HandleIntroduction of diverse chemical moieties.Sonogashira Coupling, Thiol-yne reactions

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. nih.gov The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. nih.gov

The stabilization of secondary structures, particularly the α-helix, is crucial for the biological activity of many peptides. "Peptide stapling" is a technique used to lock a peptide into its bioactive helical conformation. nih.gov This is often achieved by introducing two unnatural amino acids with reactive side chains at specific positions (e.g., i and i+4 or i and i+7) within the peptide sequence and then cross-linking them. nih.gov

This compound, in combination with an azide-containing amino acid, is an ideal candidate for creating a "staple" via an intramolecular CuAAC reaction. The resulting triazole linkage is rigid and stable, effectively constraining the peptide and promoting a helical conformation. peptide.com The conformational freedom of the side chain plays a significant role in helix stability, and introducing such constraints can have a powerful stabilizing effect. nih.gov

Macrocyclization is a widely used strategy to improve the stability, selectivity, and affinity of peptides. nih.gov Cyclization can be achieved through various linkages, including head-to-tail, head-to-side-chain, and side-chain-to-side-chain. nih.govemorychem.science

The alkyne side chain of a residue derived from this compound provides a powerful tool for side-chain-to-side-chain macrocyclization. By incorporating this amino acid along with another amino acid bearing a complementary reactive group (such as an azide), an intramolecular "click" reaction can be used to form a cyclic peptide. peptide.com This approach offers high efficiency and regioselectivity. rsc.org

The table below outlines various macrocyclization strategies where this compound can be a key component.

Cyclization StrategyPartner Reactive GroupResulting LinkageKey Advantages
Side-chain-to-side-chainAzideTriazoleHigh efficiency, bioorthogonal, stable linkage.
Head-to-side-chainN-terminal azideTriazoleControl over cyclization site.
Side-chain-to-tailC-terminal azideTriazoleAlternative cyclization geometry.

Beyond stabilizing existing helical structures, this compound can contribute to the development of helix mimetics. These are synthetic scaffolds designed to mimic the spatial arrangement of key side chains on one face of an α-helix, which is often the protein-protein interaction interface. By strategically placing the alkyne-containing amino acid, its side chain can be functionalized post-synthesis to mimic a critical residue in the native peptide sequence. The rigid nature of the subsequent modifications, such as those introduced via click chemistry, can help enforce the desired orientation of the mimicked side chain.

Generation and Screening of Diverse Peptide Libraries

Combinatorial peptide libraries are powerful tools for the discovery of new bioactive peptides for therapeutic and diagnostic applications. nih.gov The inclusion of unnatural amino acids like this compound can significantly expand the chemical diversity of these libraries. nih.gov

By incorporating this alkyne-containing amino acid at one or more positions in a peptide library, a "clickable" library is generated. This allows for the post-synthetic modification of the entire library with an azide-containing molecule, leading to a vast array of new peptide derivatives. This approach enables the rapid generation of libraries with diverse functionalities. nih.gov

The screening of these libraries can be performed using various methods, including cell-based assays and affinity-based selection. researchgate.net The ability to introduce specific tags via the alkyne handle can also facilitate the screening process. For instance, attaching a fluorescent dye can allow for high-throughput screening using fluorescence-activated cell sorting (FACS). The use of computational tools in virtual screening can also help in the rational design and pre-selection of promising candidates from these libraries. nih.gov

Research in Peptide-Based Therapeutics

The unique structural characteristics of this compound make it a valuable tool in the creation of sophisticated peptide-based therapeutic agents. Its β-amino acid nature can confer resistance to enzymatic degradation, a common challenge with natural peptides, while the terminal alkyne functionality opens up a wide array of possibilities for chemical modification and the construction of complex molecular architectures.

Design of Inhibitors and Modulators for Biological Targets

The design of potent and selective inhibitors and modulators for biological targets such as enzymes and receptors is a cornerstone of drug discovery. The incorporation of unnatural amino acids like this compound can lead to the development of peptidomimetics with enhanced binding affinity and specificity. The alkyne side chain can be utilized as a chemical handle for the introduction of various functional groups through "click chemistry," a highly efficient and specific reaction. This allows for the rapid generation of a library of inhibitor candidates with diverse functionalities, which can then be screened for optimal activity against a particular biological target.

For instance, the synthesis of novel histone deacetylase (HDAC) inhibitors has been achieved by incorporating amino acids with zinc-binding groups into peptide sequences. nih.gov This approach facilitates the rapid preparation of substrate peptidomimetic inhibitor libraries. nih.gov While direct studies on this compound for this purpose are not extensively documented, its structural similarity to other functionalized amino acids suggests its potential in designing inhibitors for various enzymes, including proteases and kinases, by presenting a unique side chain for interaction within the enzyme's active site.

Investigation of Protein-Protein Interaction Inhibition

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. Consequently, the development of molecules that can inhibit specific PPIs is a major focus of therapeutic research. Peptidomimetics are particularly well-suited for this task as they can mimic the secondary structures, such as α-helices, that are often involved in PPIs.

The use of non-peptidic scaffolds that reproduce the positioning of key "hotspot" amino acid residues has proven successful in inhibiting specific protein complexes like p53-MDM2. nih.gov The incorporation of this compound into a peptide sequence can introduce conformational constraints and provide a scaffold for the attachment of moieties that can disrupt a PPI interface. The alkyne group, through click chemistry, allows for the conjugation of molecules that can enhance binding affinity or block the interaction site. Although specific examples detailing the use of this compound in PPI inhibition are limited, the principles of peptidomimetic design strongly support its potential in this area.

Construction of Branched and Cyclic Peptide Architectures

The creation of branched and cyclic peptides is a powerful strategy to enhance their therapeutic properties, including stability, potency, and selectivity. The terminal alkyne of this compound is an ideal functional group for the construction of such complex architectures.

Through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry, the alkyne group can react with an azide-functionalized amino acid within the same peptide chain to form a stable triazole linkage, resulting in a cyclic peptide. iris-biotech.de This method is highly efficient and compatible with a wide range of functional groups found in peptides. The resulting cyclic structure can lock the peptide into a bioactive conformation, thereby increasing its affinity for its target.

Furthermore, the alkyne can be used to create branched peptides by reacting with multiple azide-containing molecules. This allows for the development of multivalent peptides that can simultaneously engage with multiple targets or present multiple copies of a binding epitope.

ApplicationKey Feature of this compoundResulting Structure
Cyclization Terminal AlkyneCyclic Peptide
Branching Terminal AlkyneBranched Peptide

Exploration of Non-Naturally Occurring Amino Acid Analogs in Peptide Design

The use of non-naturally occurring amino acids is a cornerstone of modern peptide design, enabling the creation of molecules with properties that are not accessible with the 20 proteinogenic amino acids. This compound is a prime example of such a building block, offering a unique combination of a β-amino acid backbone and a reactive alkyne side chain.

The β-amino acid structure contributes to the proteolytic stability of the resulting peptide, as peptidases are often specific for α-peptide bonds. researchgate.nethilarispublisher.com This increased stability can lead to a longer in vivo half-life, a desirable property for therapeutic peptides. researchgate.nethilarispublisher.com The incorporation of β-amino acids can also induce specific secondary structures, such as helices and turns, which can be crucial for biological activity. numberanalytics.com

The alkyne side chain provides a versatile handle for a variety of chemical modifications. iris-biotech.de Beyond cyclization and branching, it can be used for the attachment of imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. This versatility makes this compound a powerful tool for the rational design of novel peptidomimetics with tailored properties.

FeatureAdvantage in Peptide Design
β-Amino Acid Backbone Increased proteolytic stability, induction of specific secondary structures.
Terminal Alkyne Side Chain Versatile handle for cyclization, branching, and conjugation.

Role in Bioorthogonal Chemistry and Bioconjugation

Foundation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The utility of Fmoc-(R)-3-Amino-5-hexynoic acid is fundamentally rooted in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." nih.gov This reaction involves the formation of a stable 1,2,3-triazole ring from the reaction between a terminal alkyne (like the one present in this compound) and an azide (B81097). kinxcdn.comacs.org The introduction of a copper(I) catalyst dramatically improves the rate and regioselectivity of this cycloaddition, which otherwise requires high temperatures and yields a mixture of products. acs.orgnih.gov

The catalytic cycle is believed to involve the coordination of the copper(I) ion with the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate. acs.org This intermediate then reacts with the azide in a stepwise process, leading to a six-membered copper-containing ring that rearranges to form the stable triazole product. acs.org This robust and reliable transformation has become a premier method for covalently linking molecules in complex biological environments. nih.govrsc.org

A defining feature of the CuAAC reaction is its exceptional kinetics and efficiency. The copper(I) catalyst acts to accelerate the reaction by a factor of up to 10⁷ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. acs.orgbeilstein-journals.org This remarkable rate enhancement allows the reaction to proceed rapidly at room temperature and under biocompatible conditions. beilstein-journals.org The reaction is typically characterized by high conversion rates, often achieving quantitative yields of the desired triazole-linked product. beilstein-journals.org The second-order rate constants for CuAAC are generally in the range of 10-200 M⁻¹s⁻¹, which, while slower than some other bioorthogonal reactions like tetrazine ligations, is sufficiently rapid for many bioconjugation applications. researchgate.net

Comparative Reaction Characteristics
CharacteristicUncatalyzed Azide-Alkyne CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Relative RateSlowUp to 107 times faster. acs.orgbeilstein-journals.org
ConditionsElevated temperatures required. nih.govRoom temperature, mild conditions. beilstein-journals.org
ProductsMixture of 1,4- and 1,5-regioisomers. nih.govExclusively 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org
Typical YieldVariableHigh to quantitative. beilstein-journals.org

The CuAAC reaction exhibits outstanding chemoselectivity. The azide and alkyne functional groups are essentially inert to the vast array of functional groups present in biological systems, such as amines, carboxylic acids, and hydroxyls. beilstein-journals.orgnih.gov This means the ligation reaction proceeds with high fidelity, exclusively linking the two partners without side reactions. The reaction is insensitive to pH changes between 4 and 12 and can be performed in aqueous solvent mixtures. beilstein-journals.org Furthermore, the process is strictly regioselective, yielding only the 1,4-disubstituted triazole isomer, which ensures the formation of a single, well-defined product. nih.govbeilstein-journals.org The resulting 1,2,3-triazole ring itself is exceptionally stable, forming a robust, aromatic linkage that is resistant to hydrolysis and enzymatic degradation, making it an ideal covalent tether for biological applications.

Strategies for Introducing Alkyne Functionality via this compound for Bioorthogonal Labeling

The primary strategy for utilizing this compound involves its use as a non-canonical amino acid building block in solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group on the α-amino position allows it to be seamlessly integrated into standard Fmoc-based SPPS protocols. nih.govbeilstein-journals.org

During peptide synthesis, the Fmoc protecting group is temporarily removed at each cycle to allow for the coupling of the next amino acid. This compound can be introduced at any desired position within the peptide sequence by using standard coupling reagents like HBTU and HOBt. nih.gov Once the full peptide has been synthesized and cleaved from the solid support, it bears a pendant terminal alkyne group at a specific, predetermined site. This alkyne serves as a chemical handle for subsequent bioorthogonal modification. An azide-containing molecule of interest—such as a fluorescent dye, a radiolabel, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain—can then be selectively and covalently attached to the peptide via the CuAAC reaction. nih.gov This approach allows for the precise, site-specific labeling of peptides in a manner that is compatible with other functional groups, including those on lysine (B10760008) or cysteine residues. nih.gov

Advanced Applications in Bioconjugation

The ability to site-specifically introduce an alkyne handle into peptides using this compound has paved the way for numerous advanced applications in bioconjugation.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing systemic toxicity. nih.govmdpi.com Peptides modified with this compound can be used to create sophisticated drug delivery vehicles. For instance, a peptide with affinity for a specific cancer cell receptor can be synthesized incorporating the alkyne handle. Subsequently, an azide-modified cytotoxic drug can be "clicked" onto the peptide. The resulting peptide-drug conjugate is designed to circulate in the body and selectively bind to target cells, delivering the drug payload directly to the tumor site. This strategy is a key component in the development of next-generation antibody-drug conjugates (ADCs) and peptide-drug conjugates, which leverage highly selective bioorthogonal ligation chemistries to link potent drugs to targeting moieties. kinxcdn.comnih.gov

The creation of molecular probes for diagnostics is another significant application. By incorporating this compound into a peptide that targets a specific biological marker, researchers can readily attach various reporter molecules. For example, conjugating an azide-functionalized fluorescent dye to an alkyne-bearing peptide creates a probe that can be used for fluorescence imaging of cells or tissues expressing the target marker. nih.gov Similarly, attaching an azide-modified chelating agent capable of binding a radionuclide enables the development of peptide-based radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) or for radiotherapy. nih.gov This modular approach allows for the rapid generation of diverse diagnostic tools by simply swapping the azide-functionalized reporter that is "clicked" onto the universal alkyne-modified peptide scaffold.

Attachment of Biomolecules to Surfaces (e.g., Self-Assembled Monolayers)

The ability to immobilize proteins and peptides onto surfaces is crucial for the development of biomaterials, biosensors, and various diagnostic platforms. researchgate.net Bioorthogonal chemistry provides a powerful toolkit for achieving controlled, site-specific attachment of biomolecules, preserving their structure and function. researchgate.netacs.org By incorporating this compound into a peptide sequence, the terminal alkyne handle becomes available for covalent attachment to a surface functionalized with azide groups.

This strategy has been effectively used to attach peptides to a variety of materials, including metals and polymers. oregonstate.eduub.edu For instance, a versatile method for the functionalization of different biomaterials involves synthesizing a peptide with an azide-containing residue and then conjugating it via CuAAC to alkyne-derivatized anchoring units specific for different surfaces. ub.edu This "toolkit" approach allows for the selective biofunctionalization of materials like titanium, gold, and polylactic acid. ub.edu The efficiency of this surface grafting can be quantified, as demonstrated in a study where a peptide was attached to a titanium dioxide surface with a catechol-based alkyne anchor, achieving a high grafting density. ub.edu

The use of self-assembled monolayers (SAMs) is a common strategy for preparing well-defined, functionalized surfaces. An alkyne-containing peptide, synthesized using a building block like this compound, can be reacted with a SAM presenting azide groups, leading to a stable, oriented immobilization of the peptide. acs.org This precise control over immobilization is critical for applications requiring specific presentation of the biomolecule, such as in assays studying cell adhesion or protein-protein interactions. ub.edunih.gov

Anchoring UnitTarget SurfaceGrafting Density (pmol/cm²) ub.edu
Catechol-AlkyneTitanium Dioxide (TiO₂)77.4 ± 2.1
Thiol-AlkyneGold (Au)High Affinity
Amino-AlkynePolylactic Acid (PLA)Effective Functionalization

This table illustrates the versatility of using alkyne-functionalized peptides to modify different biomaterial surfaces, with quantitative data available for specific combinations.

Formation of Amide Bond Surrogates through Triazole Linkage

A significant challenge in the therapeutic use of peptides is their susceptibility to degradation by proteases, which cleave amide bonds. nih.govnih.gov One promising strategy to enhance peptide stability is the replacement of a labile amide bond with a bioisostere—a chemical group with similar size, shape, and electronic properties that is resistant to enzymatic hydrolysis. nih.govunimore.it The 1,2,3-triazole ring, formed via the azide-alkyne cycloaddition, has emerged as an excellent surrogate for the amide bond. nih.govresearchgate.net

The 1,4-disubstituted 1,2,3-triazole, the product of the CuAAC reaction, is a particularly effective mimic of the trans-amide bond. nih.govrsc.org It shares key structural features, including planarity, a similar dipole moment, and the ability to participate in hydrogen bonding. nih.govunimore.it Unlike an amide bond, the triazole linkage is not recognized and cleaved by proteases, thus conferring metabolic stability to the peptide backbone. nih.gov

The incorporation of an alkyne-bearing amino acid like this compound into a peptide sequence, followed by reaction with an azide-functionalized molecule or another part of the peptide chain, results in the formation of this stabilizing triazole bridge. peptide.com This amide-to-triazole substitution has been shown to enhance the pharmacological properties of biologically active peptides while maintaining or even improving their intended function. nih.gov Research has demonstrated that this strategy can be combined with other modifications, such as the use of β-amino acids or N-methylated amino acids, to further improve the stability of radiolabeled peptides for tumor targeting. nih.gov

Propertytrans-Amide Bond1,4-Disubstituted 1,2,3-Triazole
Planarity PlanarPlanar nih.govnih.gov
Substituent Distance ~3.8–3.9 Å nih.gov~5.0–5.1 Å nih.gov
Dipole Moment Similar to triazole nih.govnih.govSimilar to amide nih.govnih.gov
Hydrogen Bonding Acts as H-bond acceptor (C=O) and donor (N-H)Acts as H-bond acceptor (N-3) and weak donor (C-H) unimore.it
Proteolytic Stability Labile (cleaved by proteases) nih.govStable (resistant to hydrolysis) nih.govunimore.it

This table provides a comparative overview of the key properties of a native trans-amide bond and its 1,4-disubstituted 1,2,3-triazole bioisostere, highlighting the structural mimicry and enhanced stability of the triazole linkage.

Advanced Applications in Chemical Biology and Material Science

Development of Biochemical Probes

The unique structure of Fmoc-(R)-3-Amino-5-hexynoic acid, particularly its terminal alkyne group, makes it a candidate for incorporation into various biochemical probes through "click chemistry." This highly efficient and specific reaction allows for the attachment of reporter tags, such as fluorophores or biotin, enabling detection and visualization.

Activity-Based Probes (ABPs) for Enzyme Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that utilizes reactive chemical probes to label and characterize the functional state of entire enzyme families directly in complex biological systems. These activity-based probes (ABPs) typically consist of a reactive group that covalently binds to the enzyme's active site, a reporter tag for detection, and a linker.

While the alkyne group of this compound is well-suited for the click-chemistry-based attachment of reporter tags, there is currently no specific literature detailing its incorporation into ABPs for enzyme profiling. The development of an ABP would require designing a molecule that incorporates this amino acid along with a specific reactive group that targets the active site of a particular enzyme class.

Molecular Imaging Probes for Biological Systems

Molecular imaging probes are essential tools for visualizing biological processes at the molecular level within living systems. The terminal alkyne on this compound allows for its potential use as a building block in the synthesis of such probes. After incorporation into a larger targeting molecule (like a peptide or inhibitor), the alkyne can be conjugated to an imaging agent (e.g., a fluorescent dye or a radionuclide chelator) via click chemistry. However, specific examples of molecular imaging probes developed using this compound are not described in current scientific literature.

Functional Materials and Biomaterials Development

The self-assembly properties of Fmoc-amino acids and the reactive nature of the alkyne group position this compound as a potentially valuable component in the creation of novel biomaterials.

Hydrogel Formation for Tissue Engineering and Regenerative Medicine

Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into nanofibrous networks that can form hydrogels. rsc.org These hydrogels are extensively researched for applications in tissue engineering and regenerative medicine as scaffolds that mimic the extracellular matrix. d-nb.inforsc.orgnih.govnih.gov The properties of these hydrogels, such as stiffness and stability, can be tuned by the choice of amino acid. d-nb.info

The alkyne functionality of this compound offers an additional advantage: the potential for post-assembly chemical modification. The alkyne groups within the hydrogel matrix could serve as handles for covalently attaching bioactive molecules, such as growth factors or cell adhesion peptides, via click chemistry to enhance the functionality of the scaffold. Despite this promising potential, there are no specific studies detailing the formation and application of hydrogels from this compound for tissue engineering.

Synthesis of Hybrid Polyhedral Oligomeric Silsesquioxane (POSS) Biomolecules

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica (B1680970) core and organic functional groups at the corners. mdpi.com Their hybrid inorganic-organic nature makes them attractive building blocks for creating advanced materials. nih.gov The synthesis of hybrid biomolecules by attaching biologically relevant moieties to a POSS core is an active area of research. researchgate.net

The terminal alkyne of this compound makes it an ideal candidate for attachment to azide-functionalized POSS cages via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This would allow for the precise arrangement of these amino acids on a nanoscale scaffold. The Fmoc-protecting group could then be removed to allow for further peptide chain elongation. However, the scientific literature does not currently contain specific examples of the synthesis or application of hybrid POSS biomolecules using this compound.

Peptide-Based Biomaterials for Self-Assembly and Extracellular Matrix Mimicry

The design of synthetic materials that can replicate the intricate structure and function of the natural extracellular matrix (ECM) is a major goal in tissue engineering and regenerative medicine. Peptide-based biomaterials, particularly those capable of self-assembly, have emerged as a promising platform for creating such ECM mimics. nih.gov The incorporation of this compound into peptide sequences can significantly influence their self-assembly properties and the functionality of the resulting biomaterials.

The Fmoc group, with its bulky and hydrophobic nature, can induce the self-organization of peptides into various nanostructures, such as nanofibers, nanotubes, and hydrogels. rsc.orgnih.gov This self-assembly is driven by a combination of π-π stacking interactions between the fluorenyl groups and hydrogen bonding between the peptide backbones. nih.gov The resulting hydrogels can have a high water content and mechanical properties that can be tuned to mimic those of specific tissues. acs.org

The terminal alkyne group of this compound provides a site for covalent modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are forms of "click chemistry". acs.org This allows for the functionalization of the self-assembled peptide scaffolds with a wide range of bioactive molecules, such as cell-adhesion motifs (e.g., RGD sequences), growth factors, or other signaling molecules. acs.orgnih.gov This "clickable" functionality enables the creation of biomaterials with precisely controlled chemical and biological properties, making them highly effective as synthetic ECM mimics. acs.orgnih.gov

FeatureRole of this compoundResearch Finding
Self-Assembly The Fmoc group drives the formation of ordered nanostructures through π-π stacking and hydrogen bonding. rsc.orgnih.govFmoc-dipeptides have been shown to form hydrogels with tunable mechanical properties suitable for 3D cell culture. acs.org
ECM Mimicry The self-assembled nanofibers can create a scaffold that mimics the architecture of the natural ECM. nih.govPeptide-based hydrogels can be designed to support cell adhesion, proliferation, and differentiation, key functions of the ECM. nih.gov
Bio-orthogonality The terminal alkyne allows for specific chemical modification via "click" chemistry. acs.orgAlkyne-functionalized hydrogels can be readily modified with azide-containing bioactive molecules to enhance their functionality. acs.orgnih.gov

This table presents generalized findings for Fmoc-amino acids and alkyne-containing peptides, illustrating the potential applications of this compound.

Investigation of Influence on Cellular Behavior and Biological Systems

The interaction of cells with their surrounding environment is crucial in determining their behavior, including adhesion, migration, proliferation, and differentiation. By incorporating this compound into peptide-based biomaterials, it is possible to create microenvironments that can actively influence cellular responses.

The physical properties of the self-assembled hydrogels, such as stiffness and porosity, which can be modulated by the peptide sequence and concentration, play a significant role in directing cell fate. For instance, hydrogel stiffness has been shown to be a critical factor in stem cell differentiation.

Furthermore, the "clickable" nature of the alkyne group allows for the spatial and temporal control of the presentation of bioactive signals to cells. For example, cell-adhesive ligands can be attached to the hydrogel scaffold in a patterned manner to guide cell attachment and migration. This ability to create dynamic and interactive biomaterials is essential for studying and directing complex cellular processes. The introduction of unnatural amino acids can also impact the proteolytic stability of the peptides, potentially prolonging the bioactivity of the material in a biological setting. nih.gov

Cellular ProcessPotential Influence of Peptides with this compoundExample from Similar Systems
Cell Adhesion Covalent attachment of RGD motifs to the alkyne group can promote integrin-mediated cell adhesion. acs.orgAlginate hydrogels functionalized with RGD peptides via click chemistry showed enhanced cell adhesion and proliferation. acs.orgnih.gov
Cell Differentiation Tuning the mechanical properties of the hydrogel can influence stem cell lineage commitment.The stiffness of peptide hydrogels has been shown to direct mesenchymal stem cell differentiation into different cell types.
Controlled Release The hydrogel matrix can encapsulate and provide sustained release of growth factors or drugs.Fmoc-peptide hydrogels have been utilized for the slow release of encapsulated therapeutic molecules.

This table illustrates the potential influence on cellular behavior based on studies with functionally similar peptide systems.

Research in Neuroscience with Modified Neuropeptides

Neuropeptides are a diverse class of signaling molecules that play critical roles in the nervous system, modulating everything from synaptic transmission to complex behaviors. nih.gov The study of neuropeptide function often requires tools that can track their localization and activity with high precision. The modification of neuropeptides with chemical reporters, without altering their biological activity, is a key challenge in neuroscience research.

The incorporation of this compound into a neuropeptide sequence during solid-phase peptide synthesis provides a powerful tool for this purpose. nih.gov The alkyne group serves as a bioorthogonal handle for the attachment of various probes, such as fluorescent dyes or affinity tags, via click chemistry. nih.gov This allows for the visualization of neuropeptide distribution in neuronal cultures or even in living organisms.

Moreover, "clickable" neuropeptides can be used to identify their binding partners and downstream signaling pathways. By attaching a photo-crosslinking agent to the alkyne handle, for example, it becomes possible to covalently trap the neuropeptide to its receptor upon photoactivation, facilitating the identification of the receptor protein. This approach offers a significant advantage over traditional methods for studying neuropeptide function, which often lack spatial and temporal resolution. The ability to create these modified neuropeptides opens up new avenues for understanding the complex roles of neuropeptides in health and disease. researchgate.net

Application in NeuroscienceRole of this compoundRelated Research Findings
Neuropeptide Labeling The alkyne group allows for the attachment of fluorescent probes for visualization. nih.govAlkyne-functionalized proteins have been successfully labeled with fluorescent dyes in living cells. nih.gov
Receptor Identification The alkyne can be used to attach photo-crosslinkers to identify binding partners.Bioorthogonal chemistry has been used to identify the cellular targets of small molecules.
Probing Neuropeptide Dynamics Labeled neuropeptides can be used to study their release, diffusion, and degradation in real-time.Modified peptides have been used to study their interactions and stability within biological systems.

This table highlights the potential neuroscience applications based on the principles of bioorthogonal chemistry and peptide modification.

Analytical and Characterization Methodologies

Chromatographic Enantioseparation Techniques for Stereoisomeric Purity Assessment

The control of chiral purity in amino acid derivatives used for peptide manufacturing is a critical quality attribute, as stereoisomeric impurities can lead to undesired pharmacological or toxicological effects in the final peptide drug substance. rsc.org High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The enantiomeric purity of Fmoc-(R)-3-Amino-5-hexynoic acid is determined using HPLC equipped with a chiral stationary phase (CSP). These phases create a chiral environment that allows for differential interaction with the R- and S-enantiomers, resulting in their separation.

Research Findings: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), have proven highly effective for the chiral separation of a wide range of N-Fmoc protected amino acids. sigmaaldrich.com These CSPs offer broad selectivity and can be operated in multiple modes, including reversed-phase, polar organic, and polar-ionic, making them versatile tools for method development. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) (e.g., CHIRALPAK and Lux series), are also widely and successfully used for resolving Fmoc-amino acid enantiomers. phenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. For Fmoc-amino acids, key interactions often involve the carboxylate group of the analyte interacting with the CSP. sigmaaldrich.com Mobile phase composition is a critical parameter for achieving resolution. In reversed-phase mode, typical mobile phases consist of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. Additives such as trifluoroacetic acid (TFA) or formic acid are often used to control ionization and improve peak shape. phenomenex.com Studies have shown that for many Fmoc-amino acids, the D-enantiomer (corresponding to the R-configuration in many cases) elutes before the L-enantiomer (S-configuration). nih.gov The development of these HPLC methods allows for sensitive detection of the undesired enantiomer, often at levels of 0.1% or lower, ensuring the high stereoisomeric purity required for pharmaceutical applications. rsc.org

Table 1: Representative Chiral HPLC Systems for Fmoc-Amino Acid Enantioseparation This table is illustrative and based on general methods for Fmoc-amino acids.

Chiral Stationary Phase (CSP) TypeExample Commercial ColumnTypical Mobile Phase ModeCommon Mobile Phase CompositionPrimary Interaction Mechanism
Macrocyclic GlycopeptideCHIROBIOTIC T, CHIROBIOTIC RReversed-Phase / Polar OrganicAcetonitrile/Methanol with Ammonium TrifluoroacetateHydrogen bonding, ionic interactions, inclusion complexation
Polysaccharide-BasedLux Cellulose-2, CHIRALPAK IAReversed-PhaseAcetonitrile/Water with Trifluoroacetic Acid (TFA)Hydrogen bonding, dipole-dipole interactions, inclusion in chiral grooves
Cinchona Alkaloid-BasedCHIRALPAK ZWIX(+)Hydro-Organic / Polar-IonicMethanol/Water with Formic Acid and TriethylamineIon-exchange, hydrogen bonding, π-π interactions

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides unique information about the different functional components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically 7.3-7.8 ppm), the methine and methylene (B1212753) protons of the Fmoc linker, the protons of the hexynoic acid backbone, and the terminal alkyne proton (a triplet around 2.0 ppm). The proton on the chiral center (C3) would appear as a multiplet, and its coupling to adjacent protons would confirm its position.

¹³C NMR: The carbon spectrum would confirm the presence of the carbonyl carbons (in the carboxylic acid and carbamate), the aromatic carbons of the Fmoc group, the sp-hybridized carbons of the alkyne, and the aliphatic carbons of the backbone.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the carbamate (B1207046), the C=O stretches of the carbamate and carboxylic acid (around 1700-1760 cm⁻¹), the C≡C stretch of the terminal alkyne (around 2100-2140 cm⁻¹, typically weak), and the ≡C-H stretch (around 3300 cm⁻¹). Studies on similar Fmoc-peptides have shown that IR and Raman spectroscopy can confirm the chemical integrity of the molecule. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. For this compound (C₂₁H₁₉NO₄), the expected exact mass would be determined, and the result would be compared to the theoretical value (349.1314 g/mol ).

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides unambiguous proof of structure, including the absolute stereochemistry, and offers detailed insights into the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related Fmoc-amino acid structures reveals common and predictable packing motifs. researchgate.netresearchgate.net

Research Findings: Crystal structures of other Fmoc-amino acids, such as Fmoc-phenylalanine and Fmoc-proline derivatives, consistently show that the supramolecular assembly is dominated by two main interactions: researchgate.netresearchgate.net

Hydrogen Bonding: The carbamate and carboxylic acid groups are primary sites for hydrogen bonding. Typically, the N-H of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygens of the carbamate and carboxylic acid act as acceptors. This often leads to the formation of extended chains or sheet-like structures, which can be reminiscent of β-sheet structures in peptides.

π-π Stacking: The large, planar fluorenyl groups frequently engage in π-π stacking interactions with adjacent molecules, contributing significantly to the stability of the crystal lattice.

Table 2: Common Intermolecular Interactions in Crystal Structures of Fmoc-Amino Acids

Interaction TypeParticipating Functional GroupsTypical Role in Supramolecular Assembly
Hydrogen BondingCarbamate (N-H donor, C=O acceptor), Carboxylic Acid (O-H donor, C=O acceptor)Formation of 1D chains or 2D sheets, primary driver of assembly
π-π StackingFluorenyl RingsStabilizes the crystal lattice through aromatic interactions, often in an offset or T-shaped geometry
Van der Waals ForcesAliphatic side chainsContribute to efficient space-filling and overall crystal packing

Computational Chemistry and Molecular Modeling for Conformational Analysis and Design

Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory, DFT), are powerful tools for investigating the conformational preferences of flexible molecules like this compound. These methods complement experimental data by providing insights into the molecule's potential energy landscape.

Research Findings: For Fmoc-protected amino acids, computational analysis can be used to:

Predict Low-Energy Conformations: By rotating the various single bonds (e.g., around the C-N bond of the carbamate and within the hexynoic acid chain), molecular modeling can identify the most stable conformers in the gas phase or in solution.

Analyze Torsional Angles: Key torsional angles (phi, psi) that define the backbone conformation can be calculated to understand the inherent structural biases of this non-natural amino acid.

Support Spectroscopic Data: DFT calculations can predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in peak assignment and confirm structural integrity. researchgate.net

Understand Intermolecular Interactions: Modeling can be used to study the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the self-assembly observed in X-ray crystallography.

Future Directions and Research Opportunities

Emerging Synthetic Strategies for Scalable Production and Derivatization

The advancement of research involving Fmoc-(R)-3-Amino-5-hexynoic acid is contingent on the development of efficient and scalable synthetic routes. While laboratory-scale syntheses are established, future efforts will likely focus on cost-effective, large-scale production to facilitate broader applications. Strategies may adapt existing scalable methods for other Fmoc-protected amino acids, such as those developed for 4-cyanotryptophan (B8074655) or GalNAc-Threonine, which leverage techniques like enantioselective phase-transfer catalysis. nih.govamanote.com Furthermore, inspiration can be drawn from the biosynthesis of terminal alkyne-containing amino acids in microorganisms like Streptomyces cattleya. chemistryviews.orgspringernature.comnih.gov The discovery of enzymatic pathways that produce compounds like β-ethynylserine and L-propargylglycine from simple precursors such as L-lysine opens the door to biocatalytic or chemoenzymatic production methods. chemistryviews.orgspringernature.comnih.gov Such bio-inspired routes could offer a greener, more efficient alternative to traditional multi-step organic synthesis.

Derivatization of this compound is primarily centered on its terminal alkyne functionality. This group is an ideal handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemistryviews.orgnih.gov This reaction allows for the covalent linkage of the amino acid to molecules bearing an azide (B81097) group under mild, bioorthogonal conditions. Beyond CuAAC, other alkyne-mediated reactions expand its utility. The Cadiot–Chodkiewicz and Glaser-Hay couplings, for instance, enable the formation of conjugated diynes, which can be used to create rigid, linear structures within polymers or natural products. nih.gov

Table 1: Potential Derivatization Reactions for the Alkyne Moiety

Reaction NameReactantFunctional Group FormedKey Features
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide (R-N₃)1,2,3-TriazoleBioorthogonal, high yield, mild conditions. iris-biotech.de
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)CyclooctyneFused TriazoleCopper-free click reaction, suitable for live-cell labeling.
Cadiot–Chodkiewicz CouplingHalo-alkyne (R-C≡C-X)Conjugated DiyneForms a carbon-carbon bond, useful in materials synthesis. nih.gov
Glaser-Hay CouplingTerminal Alkyne (R-C≡C-H)Symmetrical Conjugated DiyneCopper-catalyzed oxidative coupling of two terminal alkynes. nih.gov
Sonogashira CouplingAryl/Vinyl HalideAryl/Vinyl-substituted AlkynePalladium-catalyzed cross-coupling for C-C bond formation.

Novel Applications in Drug Discovery and Chemical Biology Beyond Current Scope

The true potential of this compound lies in its application as a non-canonical amino acid for creating novel therapeutic agents and biological probes. Its terminal alkyne serves as a bioorthogonal handle, allowing for the precise modification of peptides and proteins. nih.gov This capability is invaluable in drug discovery for constructing complex molecular architectures like antibody-drug conjugates (ADCs) or stapled peptides. nih.gov By incorporating this amino acid into a peptide sequence, a "clickable" site is introduced for attaching cytotoxic drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

In chemical biology, the ability to endogenously produce proteins containing terminal alkynes via engineered biosynthetic pathways represents a significant frontier. chemistryviews.orgnih.gov By hijacking and modifying the pathways discovered in bacteria, it may become possible to direct cells to produce alkyne-labeled proteins in vivo. springernature.com These labeled biomolecules can then be visualized and tracked within their native environment through click reactions with fluorescent or affinity tags, providing powerful tools to study protein function, localization, and interactions. nih.gov This approach overcomes the limitations of exogenously supplying synthetic amino acids.

Advancements in Material Science and Bioengineering Utilizing this compound

In material science, the Fmoc group itself is known to drive the self-assembly of short peptides into nanostructures such as fibers, ribbons, and hydrogels. nih.govnih.gov The incorporation of this compound into these self-assembling sequences would create "smart" biomaterials with programmable features. The alkyne moieties decorating the surface of these nanostructures would serve as reactive sites for post-assembly functionalization. For example, a hydrogel formed from an Fmoc-peptide containing this amino acid could be cross-linked by adding a di-azide molecule, enhancing its mechanical strength. Alternatively, bioactive molecules like growth factors or cell-adhesion ligands could be "clicked" onto the material's surface to create functional scaffolds for tissue engineering. nih.gov The alkyne group has also been used in polymerization reactions to create novel materials. nih.gov

Integration with Automated and High-Throughput Methodologies

The Fmoc protecting group makes this compound perfectly suited for modern automated solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.org Automated synthesizers can rapidly assemble peptide chains using Fmoc/tBu chemistry, allowing this unnatural amino acid to be incorporated at any desired position in a sequence. beilstein-journals.orgnih.gov This compatibility is critical for generating large, diverse libraries of peptides containing the alkyne handle.

These libraries can then be subjected to high-throughput screening (HTS) to discover new bioactive molecules. rsc.org For instance, a combinatorial peptide library could be synthesized on beads, where each bead displays a unique peptide sequence containing this compound. nih.gov The entire library could be screened against a fluorescently labeled target protein. After identifying "hit" beads, the alkyne handle could be used to attach a sequencing tag or to immobilize the peptide for further analysis, accelerating the discovery of novel ligands or inhibitors. nih.govnih.gov Technologies like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and fluorescence-activated cell sorting (FACS) are being adapted to screen thousands to millions of such bead-based compounds rapidly. nih.govillinois.edu

Table 2: High-Throughput Screening Workflow

StepDescriptionTechnologyPurpose
1. Library Synthesis Automated SPPS of a peptide library on resin beads, incorporating this compound.Automated Peptide SynthesizerGenerate a diverse chemical library. beilstein-journals.org
2. Target Incubation The bead-based library is incubated with a fluorescently labeled biological target (e.g., protein, enzyme).Standard Lab IncubationAllow binding between peptides and the target.
3. Hit Identification Beads with high fluorescence are identified and isolated.Fiber-Optic Array Scanning (FAST), FACS, Confocal MicroscopyIsolate beads displaying high-affinity binders. nih.gov
4. Hit Validation & Sequencing Hit peptides are cleaved from the bead and their sequence is determined.Mass Spectrometry (MS)Confirm the structure of the active compound.

Deeper Exploration of Stereoisomeric Effects in Complex Biological Systems

Chirality is a fundamental aspect of molecular recognition in biology, and the stereochemistry of amino acids has a profound impact on peptide structure and function. nih.govnih.gov The (R)-configuration of this compound (a D-amino acid analog) is particularly interesting. Introducing a D-amino acid into an L-peptide chain can disrupt or alter secondary structures like α-helices and β-sheets, but it can also confer significant advantages, such as increased resistance to degradation by proteases. nih.govnih.gov

Future research must systematically compare the biological effects of peptides containing this compound with those containing its (S)-enantiomer. wuxiapptec.com Such studies would elucidate how the stereocenter at the α-carbon influences peptide folding, receptor binding affinity, and enzymatic stability. nih.gov For example, incorporating the (R)-isomer might induce a specific turn in a peptide that enhances its binding to a target protein, whereas the (S)-isomer might not. nih.gov Understanding these stereoisomeric effects is crucial for the rational design of peptidomimetics with optimized therapeutic properties, such as improved pharmacokinetics and target specificity. nih.gov The presence of the (R) configuration could lead to stereospecific uptake by cells or differential interaction with chiral biological targets. nih.gov

Q & A

Q. Advanced

  • Chiral Auxiliaries : Use tert-butyl esters or other chiral protecting groups during synthesis to prevent racemization .
  • Diastereomer Separation : Chromatographic methods (e.g., chiral HPLC) resolve stereoisomers. For example, diastereomers of Fmoc-Leu derivatives were separated via flash chromatography and confirmed by 1^1H NMR .
  • Coupling Reagents : Non-acidic conditions (EDC/HOAt) minimize racemization in sensitive substrates .

How does the alkyne group in this compound facilitate bioorthogonal modifications in peptide design?

Advanced
The terminal alkyne enables click chemistry for site-specific conjugation:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Attach fluorescent tags, PEG chains, or other functional groups post-synthesis.
  • Solid-Phase Synthesis Compatibility : The alkyne remains inert during standard Fmoc-SPPS (Solid-Phase Peptide Synthesis) but reacts selectively afterward, enabling modular peptide-functionalized materials .

What strategies mitigate side reactions during coupling of this compound in peptide synthesis?

Q. Advanced

  • Acid-Labile Protecting Groups : Avoid acidic conditions if the substrate contains acid-sensitive groups (e.g., tert-butyl). Use EDC/HOAt instead of acid chlorides for coupling .
  • Side-Chain Protection : Temporarily protect the alkyne with a trimethylsilyl (TMS) group if reactivity interferes with coupling.
  • Optimized Solvent Systems : Use DMF/DCM mixtures to enhance solubility and reduce aggregation during SPPS .

What are the challenges in distinguishing this compound from its structural analogs using routine analytical methods?

Q. Advanced

  • Stereochemical Differentiation : Similar 1^1H NMR shifts for diastereomers (e.g., Fmoc-(1R,2S) vs. Fmoc-(1S,2S)) require advanced techniques like 2D NMR (COSY, NOESY) or X-ray crystallography .
  • Functional Group Overlap : IR and NMR signals from the Fmoc group (e.g., 1695 cm1^{-1} for carbonyl) can obscure alkyne or hydroxyl peaks. High-resolution MS or LC-MS/MS provides unambiguous mass confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.